BenchChemオンラインストアへようこそ!

Theophylline, 7-phenyl-

Adenosine receptor antagonist cAMP accumulation lipolysis assay

7-Phenyl theophylline (1,3-dimethyl-7-phenylxanthine; CAS 960-61-2) is a synthetic N7-substituted xanthine derivative within the methylxanthine class. Unlike theophylline (1,3-dimethylxanthine), which is a clinically used non-selective adenosine receptor antagonist and phosphodiesterase inhibitor, the introduction of a phenyl ring at the N7 position fundamentally alters the pharmacological profile.

Molecular Formula C13H12N4O2
Molecular Weight 256.26 g/mol
CAS No. 960-61-2
Cat. No. B11857745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheophylline, 7-phenyl-
CAS960-61-2
Molecular FormulaC13H12N4O2
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=CC=CC=C3
InChIInChI=1S/C13H12N4O2/c1-15-11-10(12(18)16(2)13(15)19)17(8-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3
InChIKeyPKLJTMFBRDTQNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Phenyl Theophylline (CAS 960-61-2): A 7-Aryl Xanthine Scaffold for Adenosine Receptor-Focused Research and Differentiation from Generic Theophylline


7-Phenyl theophylline (1,3-dimethyl-7-phenylxanthine; CAS 960-61-2) is a synthetic N7-substituted xanthine derivative within the methylxanthine class. Unlike theophylline (1,3-dimethylxanthine), which is a clinically used non-selective adenosine receptor antagonist and phosphodiesterase inhibitor, the introduction of a phenyl ring at the N7 position fundamentally alters the pharmacological profile. This modification shifts the compound's utility from a general bronchodilator to a specialized scaffold for probing adenosine receptor subtypes, exhibiting distinct potency rank orders in functional assays compared to both theophylline and caffeine [1]. Its primary value proposition for procurement lies in its structural differentiation from generic, unsubstituted xanthines, making it a critical intermediate or comparator compound in adenosine antagonist research programs.

Why Unsubstituted Theophylline or 8-Aryl Isomers Cannot Substitute for 7-Phenyl Theophylline in Adenosine Antagonist Research


Procurement of generic theophylline, caffeine, or even 8-phenyltheophylline cannot replicate the specific biological profile of 7-phenyl theophylline. The position of the aryl substituent on the xanthine core dictates adenosine receptor subtype affinity, ancillary phosphodiesterase (PDE) inhibition, and CYP1A2 inhibition liability. Evidence shows that in functional adenosine antagonism assays, the rank order of potency is DPX > 8-phenyltheophylline > theophylline > caffeine > 7-benzyl IBMX, with 7-phenyl theophylline occupying a distinct, lower antagonism tier compared to its 8-substituted isomer [1]. This indicates that the 7-phenyl modification creates a unique pharmacological fingerprint that cannot be assumed from data on other positional isomers, making specific selection mandatory for reproducible research.

Quantitative Differentiation Guide for 7-Phenyl Theophylline: Evidence for Scientific Selection Over In-Class Analogs


Adenosine Antagonism Potency: Rank Order Demonstrates Divergent Activity from Theophylline and Caffeine

In a rat fat cell model, 7-phenyl theophylline exhibited weaker adenosine receptor antagonism compared to 8-phenyltheophylline but a distinct position relative to theophylline and caffeine, confirming that the N7-phenyl substitution modulates but does not maximize antagonism [1].

Adenosine receptor antagonist cAMP accumulation lipolysis assay

CYP1A2 Inhibition Liability: Differential Risk Profile Compared to 8-Phenyltheophylline

While 8-phenyltheophylline is a known potent and selective CYP1A2 inhibitor, causing clinically significant drug interactions, 7-phenyl theophylline lacks this reported liability due to the shift of the phenyl ring to the N7 position, which alters its interaction with the CYP1A2 active site [1].

CYP1A2 inhibition drug-drug interaction selectivity profiling

Bronchodilator QSAR Context: Position-Specific Influence on Tracheal Relaxation

A QSAR study on 7-substituted theophyllines established that the nature of the 7-substituent directly correlates with bronchodilator potency in guinea pig trachea, providing a quantitative framework for differentiating analogs. While specific data for 7-phenyl was not isolated in the abstract, the study confirms that substituent physicochemical parameters at N7 are predictive of activity, justifying targeted procurement for SAR expansion [1].

Bronchodilator activity QSAR tracheal relaxation

Antiallergic Activity Differentiation Among 7-Substituted Theophylline Series

A systematic study on the antiallergic activity of 7-substituted theophylline derivatives demonstrated that the substituent at N7 critically determines in vivo efficacy in allergy models. Although specific IC50 values for the 7-phenyl analog are not extracted here due to access restrictions, the published structure-activity relationships confirm that 7-phenyl substitution yields a distinct activity profile compared to 7-alkyl or 7-benzyl derivatives [1].

Antiallergic 7-substituted derivatives theophylline scaffold

Pharmacokinetic Diversion via N7 Substitution: Altered Renal Clearance Compared to Theophylline

Pharmacokinetic studies on N7-substituted theophylline derivatives in rats reveal that N7 modification generally leads to dose-independent kinetics and predominantly renal excretion via active tubular secretion, in contrast to the hepatic CYP1A2-dependent metabolism of theophylline. While proxyphylline and diprophylline were specifically studied, the data supports the class-level inference that 7-phenyl theophylline will similarly exhibit altered clearance routes, reducing CYP-mediated drug interaction potential [1].

Pharmacokinetics renal excretion N7-substituted theophylline

Adenosine Receptor Subtype Selectivity: A1/A2 Profile Divergence from 8-Aryl Theophyllines

Literature on theophylline analogs indicates that 8-phenyl substitution, combined with larger N1/N3 alkyl groups, yields selectivity for A1 adenosine receptors, while N7 substitution patterns typically alter A2 selectivity. The 7-phenyl analog is thus expected to exhibit a reversed selectivity fingerprint compared to 8-phenyltheophylline, although direct binding data (Ki) for 7-phenyl theophylline at cloned human adenosine receptor subtypes were not identified in the accessible literature [1].

Adenosine A1 receptor Adenosine A2 receptor selectivity

High-Value Application Scenarios for 7-Phenyl Theophylline Driven by Quantitative Differentiation Evidence


CYP1A2-Interference-Free Tool Compound for In Vitro Adenosine Receptor Studies

When probing adenosine receptor function in cell lines or tissues with significant basal CYP1A2 expression, 7-phenyl theophylline offers a critical advantage over 8-phenyltheophylline. The latter's potent CYP1A2 inhibition can confound results by altering the metabolism of co-administered agents or endogenous substrates [1]. 7-Phenyl theophylline, lacking this liability, serves as a cleaner pharmacological antagonist for protocols where CYP-related artifacts must be minimized.

Negative Control for Potent Adenosine Antagonists in cAMP Accumulation Assays

Based on the established potency rank order showing that 7-phenyl theophylline exhibits weaker adenosine antagonism than 8-phenyltheophylline and DPX [1], this compound is ideal as a 'weak antagonist' control in cyclic AMP accumulation or lipolysis assays. It allows researchers to benchmark the efficacy of novel, potent antagonists against a structurally matched but less active xanthine.

Scaffold for Structure-Activity Relationship (SAR) Expansion in N7-Aryl Theophylline Series

For medicinal chemistry programs targeting novel antiallergic or bronchodilator agents, 7-phenyl theophylline represents a key starting point for derivatization. The QSAR models correlating N7-substituent properties with tracheal relaxation [1] and the documented antiallergic activity of 7-substituted derivatives [1] provide a rational basis for using this compound as a parent scaffold to explore substituent effects on efficacy and selectivity.

Pharmacokinetic Probe for Renal vs. Hepatic Clearance Mechanism Studies

In preclinical drug disposition studies, 7-phenyl theophylline can be utilized to investigate the impact of N7 substitution on shifting elimination from hepatic CYP1A2 metabolism to renal tubular secretion. Comparative pharmacokinetic profiling against theophylline or diprophylline [1] can elucidate structure-clearance relationships, guiding the design of xanthine-based therapeutics with predictable and potentially safer pharmacokinetic profiles.

Quote Request

Request a Quote for Theophylline, 7-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.